Terminal Alkyne Cycloaddition Regioselectivity
The ethynyl group at the 5-position of 5-ethynyl-3-methyl-1,2-oxazole serves as a terminal alkyne dipolarophile, whereas internal alkynes on analogous isoxazoles show no reactivity under identical cycloaddition conditions. This is a direct consequence of the terminal triple bond's accessibility, a feature absent in analogs such as 5-ethyl-3-methylisoxazole or 5-iodo-3-methylisoxazole [1]. The synthetic utility is demonstrated by the regioselective formation of 5-ethynylisoxazoles from nitrile oxides and buta-1,3-diynes, where the cycloaddition proceeds exclusively at the terminal triple bond [1].
| Evidence Dimension | Regioselectivity of 1,3-dipolar cycloaddition |
|---|---|
| Target Compound Data | Reactive terminal alkyne; undergoes cycloaddition at 5-ethynyl position |
| Comparator Or Baseline | Internal alkyne analogs (5-ethyl-3-methylisoxazole, 5-iodo-3-methylisoxazole): no cycloaddition |
| Quantified Difference | Qualitative yes/no reactivity difference; yield data for representative 5-ethynylisoxazoles range from 62–85% in the synthetic study [1] |
| Conditions | Nitrile oxide cycloaddition with buta-1,3-diynes; also applicable to CuAAC with azides |
Why This Matters
This determines whether click chemistry-based conjugation strategies are feasible—5-ethynyl substitution enables modular assembly entirely unavailable to saturated or halogenated analogs.
- [1] Efremova, M. M., Rumyantsev, A. M., Babitova, E. S., Ianshina, T. M., Govdi, A. I. (2023) Synthesis of 5-ethynylisoxazoles based on 1,3-dipolar cycloaddition reactions of nitrile oxides with conjugated diynes. Russian Chemical Bulletin, 72 (7), 1717–1721. doi:10.1007/s11172-023-3952-5. View Source
